molecular formula C21H28O2 B150607 E-Guggulsterone CAS No. 39025-24-6

E-Guggulsterone

Cat. No. B150607
CAS RN: 39025-24-6
M. Wt: 312.4 g/mol
InChI Key: WDXRGPWQVHZTQJ-AUKWTSKRSA-N
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Description

E-Guggulsterone (E-GS) is a phytosterol found in the gum resin of the Commiphora mukul tree, existing naturally as one of two stereoisomers, the other being Z-Guggulsterone (Z-GS) . It has been used in traditional Ayurvedic medicine and has been the subject of research due to its potential therapeutic effects, including anti-inflammatory, anti-tumor, and hypolipidemic properties .

Synthesis Analysis

The synthesis of E-Guggulsterone has been achieved through various methods. One approach involves the preparation of E-Guggulsterone from 16,17-epoxy-pregnenolone over two steps, yielding an 84% success rate through hydrazine reduction and Oppenauer oxidation . Another method starts with androsten-3,17-dione, using protection of the ring A enonic system, followed by regioselective Wittig reaction and C-16 oxidation, which provides E-Guggulsterone with good yields and high stereoselectivity .

Molecular Structure Analysis

E-Guggulsterone has been characterized by 1D and 2D NMR spectroscopic techniques, which have been crucial in elucidating the structure of its derivatives formed during microbial transformations . The molecular structure of E-Guggulsterone allows it to interact with various biological targets, including DNA, where it binds in the minor groove .

Chemical Reactions Analysis

E-Guggulsterone can undergo isomerization to convert into the Z isomer under the influence of heat, light, and acid catalysis . Microbial transformations of E-Guggulsterone by Aspergillus niger and Cephalosporium aphidicola have resulted in the formation of new hydroxylated steroidal derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of E-Guggulsterone have been studied to facilitate its identification and quantification in various preparations. A liquid chromatographic method has been developed for the simultaneous determination of E- and Z-Guggulsterone in dietary supplements, using a mobile phase of acetonitrile-water and detection at 242 nm . Additionally, a novel normal-phase HPLC method has been detailed for the fast quantitation of the guggulsterone isomeric purity .

Relevant Case Studies

E-Guggulsterone has been implicated in various biological pathways and has shown potential in treating diseases. It induces heme oxygenase-1 expression through activation of Nrf2, potentially targeting PTEN as a putative target . It sensitizes hepatoma cells to TRAIL-induced apoptosis through induction of CHOP-dependent DR5 and involvement of ROS-dependent ER-stress . In the context of cancer, E-Guggulsterone derivatives have been shown to inhibit NF-κB signaling and suppress the metastatic potential of breast cancer cells . Moreover, E-Guggulsterone modulates MAPK and NF-κB pathways and inhibits skin tumorigenesis in mice . Binding studies have also revealed its interaction with calf thymus DNA, suggesting a minor groove binding mode . Lastly, E-Guggulsterone has demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide in macrophages .

Scientific Research Applications

Steroid Receptor Ligand Activity

E-Guggulsterone, found in guggulipid (an extract of the guggul tree), shows activity as a steroid receptor ligand. Both E- and Z-guggulsterone isomers bind with high affinity to various steroid receptors, including the mineralocorticoid, androgen, glucocorticoid, and progesterone receptors. They act as antagonists for androgen, glucocorticoid, and mineralocorticoid receptors, but as agonists for the progesterone receptor. This suggests that the pharmacological effects of E-Guggulsterone may be mediated through interactions with multiple steroid receptors (Burris et al., 2005).

Anti-inflammatory Effects

E-Guggulsterone has demonstrated anti-inflammatory effects in endotoxin-induced uveitis in rats. It reduces the number of infiltrating cells and levels of inflammatory markers in the aqueous humor. This suggests that E-Guggulsterone could be a novel approach for treating ocular inflammation (Kalariya et al., 2010).

Anticancer Potential

Guggulsterone-E (GUGE) has shown anticancer potential by interacting with DNA, suggesting a mode of action common to many anticancer drugs. This interaction mainly occurs in the minor groove of DNA, which could be a significant mode of action for its anticancer effects (Ikhlas & Ahmad, 2018).

Chemoprevention of Cancer

E- and Z-guggulsterone have been identified to possess potential for both preventing and treating cancers. They inhibit tumor cell growth, induce apoptosis, modulate cell cycle proteins, and affect gene expression involved in metastasis. Their action involves modulation of several transcription factors, including NF-κB, STAT3, and androgen and glucocorticoid receptors (Shishodia et al., 2015).

Hypolipidemic Activity

E-Guggulsterone is known for its hypolipidemic activity, functioning as an antagonist ligand for the bile acid receptor farnesoid X receptor (FXR), which plays a significant role in cholesterol homeostasis (Urizar & Moore, 2003).

Appetite Regulatory Effect

In studies on rats, E-Guggulsterone has shown a dose-dependent effect on appetite-regulating hormones and neurotransmitters, significantly reducing food intake and body weight. It affects plasma levels of ghrelin, leptin, serotonin, and dopamine, which are crucial in energy homeostasis (Mithila & Khanum, 2014).

Safety And Hazards

When handling E-Guggulsterone, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There is a great demand for large amounts of the guggulsterones for further in vitro and in vivo studies . As this demand is not met by natural sources, which only provide the compounds in low yield, synthetic mechanisms were recently developed for synthesis of this important sterol . This molecule has attracted increasing attention due to its excellent biochemistry potential and the compound has consequently been evaluated in clinical trials .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/b16-4-/t15-,17+,18+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXRGPWQVHZTQJ-AUKWTSKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6033538
Record name Guggulsterone E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6033538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E-Guggulsterone

CAS RN

39025-24-6, 95975-55-6
Record name (-)-(E)-Guggulsterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39025-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guggulsterone, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039025246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregna-4,17-diene-3,16-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095975556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guggulsterone E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6033538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUGGULSTERONE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B259YE66O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
509
Citations
A Gioiello, R Sardella, E Rosatelli, BM Sadeghpour… - Steroids, 2012 - Elsevier
… very recently, a regioselective synthesis of E-guggulsterone (1) has been described from 16,… and gram scale regioselective synthesis of E-guggulsterone as well as the description of a …
Number of citations: 20 www.sciencedirect.com
AA Abdellatef, Y Zhou, A Yamada… - Biomedicine & …, 2021 - Elsevier
Guggulsterone (GS) [4,17(20)-pregnadiene-3,16-dione], is the main active phytosterol constituent in guggul, the gum resin of Commiphora wightii (Arnott.) Bhand./Commiphora mukul …
Number of citations: 7 www.sciencedirect.com
Atta-ur-Rahman,*, MI Choudhary… - Journal of natural …, 1998 - ACS Publications
Biotransformation of E-guggulsterone (pregna-4,17(20)-cis-diene-3,16-dione) (1) by Aspergillus niger resulted in the formation of four new hydroxyl derivatives identified as 7β-…
Number of citations: 35 pubs.acs.org
WC Chen, CK Wei, M Hossen, YC Hsu, JC Lee - Viruses, 2021 - mdpi.com
Dengue virus (DENV) infection, which causes dengue fever, dengue hemorrhagic fever, and dengue shock syndrome, is a severe global health problem in tropical and subtropical areas…
Number of citations: 7 www.mdpi.com
I Haque, M Kumar, K Mukhopadhyay - Chromatographia, 2009 - Springer
… for E-guggulsterone and 0.9999 for Z-guggulsterone. The LOD and LOQ were 1.65 and 5.02 ng mL −1 for E-guggulsterone … The average recovery of E-guggulsterone (104.63%) and Z-…
Number of citations: 15 link.springer.com
J Ham, J Chin, H Kang - Molecules, 2011 - mdpi.com
… two-step reaction for the preparation of E-guggulsterone from 16,17-epoxypregnenolone (2) … preparation of E-guggulsterone and methods for the conversion of E-guggulsterone into the …
Number of citations: 14 www.mdpi.com
PK Sairkar, A Sharma, NP Shukla - Journal of Pharmacy & …, 2017 - ncbi.nlm.nih.gov
… Presence of E-guggulsterone and Z-guggulsterone in the … Rf and λ max of E-guggulsterone and Z-guggulsterone in the standard … Quantity of E-guggulsterone and Z-guggulsterone in the …
Number of citations: 14 www.ncbi.nlm.nih.gov
H Agrawal, N Kaul, AR Paradkar… - Journal of pharmaceutical …, 2004 - Elsevier
… The first spot at R f 0.38 was identified as E-guggulsterone and second spot at R f 0.46 was identified as Z-guggulsterone with the help of the chromatograms of their individual standard …
Number of citations: 68 www.sciencedirect.com
MI Choudhary, SAA Shah, A Sami, A Ajaz… - Chemistry & …, 2005 - Wiley Online Library
Fungal transformation of (E)‐guggulsterone (=(17E)‐pregna‐4,17‐diene‐3,16‐dione; 1) by Rhizopus stolonifer, Fusarium lini, Cunninghamella elegans, or Gibberella fujikuroi afforded …
Number of citations: 23 onlinelibrary.wiley.com
PR Athawale, VM Zade, G Rama Krishna… - Organic …, 2021 - ACS Publications
… Compound 20 was previously transformed into E-guggulsterone and E-volkedousin in one step each. (19) Thus, here, we have accomplished the formal synthesis of E-guggulsterone …
Number of citations: 4 pubs.acs.org

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